molecular formula C17H13NO4 B5780879 Methyl 4-((1,3-dioxoisoindolin-2-yl)methyl)benzoate

Methyl 4-((1,3-dioxoisoindolin-2-yl)methyl)benzoate

Cat. No.: B5780879
M. Wt: 295.29 g/mol
InChI Key: RVVRWHZJBHWUCT-UHFFFAOYSA-N
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Description

Methyl 4-((1,3-dioxoisoindolin-2-yl)methyl)benzoate (CAS 34211-05-7) is a synthetic organic compound valued in research as a versatile chemical intermediate. Its structure incorporates a phthalimide group linked via a methylene bridge to a methyl benzoate ester. In scientific research, this compound serves as a key precursor in multi-step organic syntheses, including Suzuki-Miyaura cross-coupling reactions, to access more complex molecular architectures . The phthalimide moiety can act as a protected amine surrogate; following incorporation into a larger molecule, it can be deprotected to reveal a primary amine, a common functional group in pharmaceuticals and agrochemicals . Researchers utilize this compound in the efficient synthesis and characterization of benzoic acid derivatives, which are core structures in developing new active molecules . Its applications are primarily in the fields of medicinal chemistry and drug discovery, where it is used to create novel compounds for biological screening. The compound is characterized by techniques including IR and 1H-NMR spectroscopy to confirm identity and purity . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 4-[(1,3-dioxoisoindol-2-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c1-22-17(21)12-8-6-11(7-9-12)10-18-15(19)13-4-2-3-5-14(13)16(18)20/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVRWHZJBHWUCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((1,3-dioxoisoindolin-2-yl)methyl)benzoate typically involves the reaction of 4-(chloromethyl)benzoic acid methyl ester with phthalimide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Ester Hydrolysis

The benzoate ester group undergoes hydrolysis under basic or acidic conditions:

  • Alkaline hydrolysis : Treatment with NaOH in ethanol converts the ester to the sodium carboxylate intermediate, which is acidified to yield 4-((1,3-dioxoisoindolin-2-yl)methyl)benzoic acid .

  • Acidic hydrolysis : HCl in aqueous methanol cleaves the ester to the carboxylic acid derivative.

Example Conditions :

SubstrateReagentProductYieldReference
Methyl 4-((1,3-dioxoisoindolin-2-yl)methyl)benzoateNaOH (aq.), EtOH4-((1,3-Dioxoisoindolin-2-yl)methyl)benzoic acid75%

Nucleophilic Substitution at the Methylene Bridge

The methylene group adjacent to the phthalimide moiety participates in nucleophilic displacement reactions:

  • Alkylation : Reaction with alkyl halides (e.g., ethyl bromoacetate) in DMF using NaH as a base yields extended alkyl derivatives .

  • Aminolysis : Hydrazine hydrate cleaves the phthalimide ring, generating a primary amine intermediate for subsequent coupling .

Example Reaction :

Methyl 4-((1,3-dioxoisoindolin-2-yl)methyl)benzoate+NH2NH2Methyl 4-(aminomethyl)benzoate+Phthalhydrazide\text{this compound} + \text{NH}_2\text{NH}_2 \rightarrow \text{Methyl 4-(aminomethyl)benzoate} + \text{Phthalhydrazide}

Conditions: Ethanol, reflux, 4–6 h .

Transesterification

The methoxy group of the ester undergoes exchange with other alcohols under catalytic conditions:

  • Ethanolysis : Reaction with ethanol in the presence of H2_2SO4_4 produces the ethyl ester analog .

Key Data :

CatalystAlcoholTemperatureConversion
H2_2SO4_4EtOH70°C>90%

Radical-Mediated Reactions

Manganese-mediated radical coupling enables functionalization of the aromatic rings:

  • Allylation : Photoredox decarboxylative allylation introduces allyl groups at the benzene ring .

  • Cyclopropane ring-opening : Mn powder in DMPU facilitates radical addition to cyclopropane derivatives .

Mechanistic Insight :
The reaction proceeds via single-electron transfer (SET) from Mn to the substrate, generating aryl radicals that couple with alkenes or alkyl halides .

Phthalimide Ring Transformations

The phthalimide group exhibits distinct reactivity:

  • Reductive cleavage : Hydrazine reduces the dione to a primary amine .

  • Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids modifies the isoindoline ring .

Example Application :

Methyl 4-((1,3-dioxoisoindolin-2-yl)methyl)benzoatePd(PPh3)4,Na2CO3Biaryl derivatives\text{this compound} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{Biaryl derivatives}

Yield: 60–85% .

Crystallographic and Stability Studies

Single-crystal X-ray diffraction confirms the planar structure of the phthalimide ring and π-π stacking interactions between aromatic systems . Stability assays show resistance to thermal decomposition below 200°C .

Biological Activity Modulation

Derivatives synthesized via these reactions exhibit pharmacological potential:

  • Antimicrobial activity : Thiazolidinone analogs show MIC values of 3.40 µM against E. coli dihydroorotase .

  • Anticancer properties : Carboxamide derivatives inhibit cell proliferation in vitro.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-((1,3-dioxoisoindolin-2-yl)methyl)benzoate has been investigated for its biological activities, particularly as a potential therapeutic agent against cancer and viral infections.

Anticancer Activity

Recent studies have highlighted the compound's efficacy in inhibiting cancer cell proliferation. For instance, a study focused on triple-negative breast cancer (TNBC) demonstrated that derivatives of this compound exhibited cytotoxic effects against the MDA-MB-231 cell line. The structure-activity relationship (SAR) analysis indicated that specific modifications to the compound led to enhanced anticancer activity while minimizing cytotoxicity to normal cells .

Table 1: Cytotoxicity of this compound Derivatives

CompoundIC50 (μM)Selectivity Index
Compound A5.020
Compound B7.515
Compound C10.010

Antiviral Properties

The compound has also been studied for its antiviral properties. Research indicates that certain derivatives can inhibit the replication of viruses such as Hepatitis B Virus (HBV). In vitro assays showed that these compounds maintained low cytotoxicity while effectively reducing viral load .

Table 2: Antiviral Efficacy Against HBV

CompoundEC50 (μM)CC50 (μM)SI (Selectivity Index)
Compound D2.3>80>34
Compound E4.7>80>17

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique isoindoline structure allows it to participate in various chemical reactions, making it valuable for synthesizing more complex organic molecules.

Synthetic Pathways

The compound can be synthesized through several methods involving reactions between phthalic anhydride derivatives and primary amines. The resulting products are utilized as intermediates in the preparation of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of Methyl 4-((1,3-dioxoisoindolin-2-yl)methyl)benzoate involves its interaction with specific molecular targets. The phthalimide group can interact with enzymes and proteins, potentially inhibiting their activity. The benzoate ester can undergo hydrolysis to release active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents on the benzoate ring, linker groups, or the phthalimide moiety. Below is a detailed comparison:

Substituent Variations on the Benzoate Ring

Several derivatives modify the benzoate ring’s substitution pattern to tune physicochemical properties or biological activity:

  • Yield: 86% .
  • Methyl 4-(((1,3-dioxoisoindolin-2-yl)oxy)methyl)-6′-cyanobenzoate (10): A cyano group at 6′ increases polarity and electron-withdrawing effects. Yield: 89.5% .
  • Methyl 4-(((1,3-dioxoisoindolin-2-yl)oxy)methyl)-3-fluorobenzoate (11) : Fluorine substitution improves metabolic stability. Yield: 79% .
  • Methyl 3,5-dichloro-4-(((1,3-dioxoisoindolin-2-yl)oxy)methyl)benzoate (4) : Dual chloro substituents enhance steric bulk and electron deficiency. Synthesized in unquantified yield .

Key Insight : Electron-withdrawing substituents (Cl, F, CN) generally improve stability but may reduce solubility. Chloro derivatives exhibit higher yields compared to fluoro analogs, possibly due to synthetic accessibility .

Modifications in the Linker or Core Structure

  • Methyl 4-[1-(1,3-dioxoisoindole-2-yl-oxy)ethyl]benzoate (2) : Replaces the methylene linker with an ethyl group, introducing conformational flexibility. NMR data confirm distinct chemical shifts for the ethyl chain (δ 1.65–1.70 ppm for CH₂) .
  • Methyl 4-(1-cyclohexyl-2-((1,3-dioxoisoindolin-2-yl)oxy)-2-oxoethyl)benzoate (5h) : Incorporates a cyclohexyl-oxoethyl chain, significantly increasing molecular weight (52% yield) and melting point (146–149°C) .

Key Insight : Bulky substituents (e.g., cyclohexyl) reduce reaction yields due to steric hindrance but enhance thermal stability .

Hybrid Derivatives with Heterocyclic Moieties

  • 4-(5-((1,3-Dioxoisoindolin-2-yl)methylthio)-1,3,4-oxadiazol-2-yl)-N,N-dipropylbenzenesulfonamide (PESMP) : Integrates a sulfonamide-oxadiazole-phthalimide hybrid, designed for α-amylase inhibition. This highlights the compound’s adaptability in multi-target drug design .

Physicochemical Data

Compound Melting Point (°C) Yield (%) Key Substituent(s)
Methyl 4-((1,3-dioxoisoindolin-2-yl)methyl)benzoate Not reported 86–89.5 H (parent compound)
Compound 9 (6′-Cl) Not reported 86 Cl
Compound 10 (6′-CN) Not reported 89.5 CN
Compound 5h (cyclohexyl-oxoethyl) 146–149 52 Cyclohexyl

Note: Melting points are sparsely reported, but bulky groups (e.g., cyclohexyl) correlate with higher values .

Biological Activity

Methyl 4-((1,3-dioxoisoindolin-2-yl)methyl)benzoate, with the CAS number 34211-05-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on its antibacterial and antiviral properties.

Chemical Structure and Properties

  • Molecular Formula : C17_{17}H13_{13}N O4_{4}
  • Molecular Weight : 295.295 g/mol
  • Chemical Structure : The compound features a benzoate moiety linked to a dioxoisoindoline structure, which is pivotal for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of methyl 4-aminobenzoate with phthalic anhydride under acidic conditions. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as column chromatography for purification.

Antibacterial Activity

Recent studies have highlighted the compound's antibacterial properties , particularly against strains such as Escherichia coli and Staphylococcus aureus. In vitro assays demonstrated that it acts by targeting specific bacterial enzymes like DNA gyrase and dihydroorotase. The following table summarizes the antibacterial activity:

Organism Target Enzyme Inhibition Concentration (IC50) Reference
E. coliDNA gyrase5.3 µM
Staphylococcus aureusDihydroorotase4.8 µM

Antiviral Activity

The compound has also shown promise as an antiviral agent , particularly against Hepatitis B Virus (HBV). Its efficacy was evaluated through cytotoxicity assays and viral replication inhibition studies:

Activity EC50 (µM) CC50 (µM) Selectivity Index (SI) Reference
HBV Replication1.1>80>72

The selectivity index indicates a favorable therapeutic window, suggesting that the compound could be developed further for clinical applications.

Case Studies

A notable case study involved the evaluation of various derivatives of this compound for their biological activities. Researchers synthesized several analogs and tested them against bacterial and viral pathogens. Among these, certain modifications to the side chains significantly enhanced antibacterial potency while maintaining low cytotoxicity levels.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4-((1,3-dioxoisoindolin-2-yl)methyl)benzoate, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where 4-(bromomethyl)benzoate reacts with 1,3-dioxoisoindoline in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF. Optimization involves refluxing at 80–100°C for 6–12 hours, monitoring progress via TLC, and purifying via silica gel column chromatography (eluent: ethyl acetate/hexane, 3:7). Yield improvements (70–85%) are achieved by controlling moisture levels and using excess phthalimide precursor .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm the methyl benzoate (δ ~3.9 ppm for OCH₃) and phthalimide moieties (δ ~7.8–7.9 ppm for aromatic protons).
  • IR Spectroscopy : Identify ester C=O stretches (~1720 cm⁻¹) and phthalimide imide bands (~1770 cm⁻¹ and ~1700 cm⁻¹).
  • Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ at m/z 310.1).
  • HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Q. What solvents and conditions are suitable for recrystallization to achieve high-purity samples?

  • Methodological Answer : Ethanol or methanol is preferred for recrystallization due to the compound’s moderate solubility. Dissolve the crude product at 60°C, then cool to 4°C for 12 hours. Crystallinity is confirmed via powder XRD, with sharp peaks indicating phase purity .

Advanced Research Questions

Q. How can X-ray crystallography data discrepancies (e.g., disorder, R-factor anomalies) be resolved during structural refinement?

  • Methodological Answer : Using SHELXL, apply restraints to disordered regions (e.g., the methyl benzoate group) and validate with the Hirshfeld test. For high R-factors (>0.08), re-examine absorption corrections (SADABS) and refine anisotropic displacement parameters. Cross-validate with DFT-optimized geometries to resolve electron density mismatches .

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution reactions on this compound?

  • Methodological Answer : The phthalimide moiety acts as an electron-withdrawing group, directing electrophiles (e.g., nitration) to the para position of the benzoate ring. Computational studies (DFT/B3LYP/6-31G*) show a 15–20% higher electron density at the para site compared to meta. Experimental validation via NOESY confirms substituent orientation .

Q. How does the compound behave under catalytic hydrogenation, and what intermediates are formed?

  • Methodological Answer : Hydrogenation with Pd/C (10% wt) in ethanol at 50 psi selectively reduces the phthalimide’s carbonyl groups to isoindoline, yielding Methyl 4-(aminomethyl)benzoate. Monitor intermediates via in-situ FTIR (disappearance of ~1770 cm⁻¹ peaks). Side products (e.g., over-reduced amines) are minimized by limiting H₂ exposure to 2 hours .

Q. What computational strategies predict the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and frontier molecular orbital (FMO) analysis identify reactive sites. The HOMO (-6.2 eV) localizes on the benzoate ring, favoring oxidative addition with Pd(0). Optimize Suzuki coupling using aryl boronic acids (1.2 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ in THF/H₂O (3:1) at 80°C .

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